molecular formula C10H9NO B1350727 4-Methoxyisoquinoline CAS No. 36034-54-5

4-Methoxyisoquinoline

Cat. No. B1350727
CAS RN: 36034-54-5
M. Wt: 159.18 g/mol
InChI Key: YZGFLHYYILUCCS-UHFFFAOYSA-N
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Description

4-Methoxyisoquinoline is a heterocyclic compound that is part of the isoquinoline family. It is characterized by a methoxy group attached to the isoquinoline scaffold, which can influence its chemical properties and reactivity. This compound serves as a key intermediate in the synthesis of various derivatives with potential biological activities, including antitumor properties .

Synthesis Analysis

The synthesis of 4-methoxyisoquinoline derivatives can be achieved through various methods. For instance, the Bischler-Napieralski reaction has been utilized to synthesize methoxy-indolo[2,1-a]isoquinolines, which are then tested for cytostatic activity . Additionally, a palladium(II)-catalyzed cyclization/olefination process has been developed to prepare 4-(1-alkenyl)isoquinolines, with the presence of a methoxy group on the arylaldimine promoting the cyclization . A novel total synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline has been reported, which involves amination and hydrogenolysis steps . Furthermore, a synthesis route for 1-methoxyisoquinoline-3,4-diamine has been described, leading to the formation of imidazo[4,5-c]isoquinolines .

Molecular Structure Analysis

The molecular structure of 4-methoxyisoquinoline is characterized by the presence of a methoxy group, which can influence the electronic properties of the molecule and its reactivity in chemical reactions. The methoxy group can act as an electron-donating substituent, affecting the cyclization reactions and the stability of intermediates .

Chemical Reactions Analysis

4-Methoxyisoquinoline and its derivatives participate in a variety of chemical reactions. For example, photocycloaddition reactions have been employed to create spiroisoquinoline derivatives . The Pummerer reaction has been used to synthesize tetrahydroisoquinolines with methoxy groups, demonstrating the influence of these groups on intramolecular cyclization . Additionally, the presence of a methoxy group can enhance the antiproliferative activity of certain quinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methoxyisoquinoline derivatives are influenced by the presence of the methoxy group and other substituents. These properties are crucial for the biological activity of the compounds. For instance, the introduction of amino, alkylamino, and halogen groups on the quinone nucleus of isoquinolinequinones has been shown to confer moderate to high cytotoxic activity against various cancer cell lines . The position and nature of substituents on the quinoline ring are critical for the antiproliferative activity, as demonstrated by the evaluation of various 4-anilino-quinoline derivatives .

Scientific Research Applications

Synthesis and Anticancer Activity

  • Aminoquinones Derived from 4-Methoxyisoquinoline : The synthesis of 4-methoxycarbonyl-3-methylisoquinolinequinone and its derivatives demonstrated significant cytotoxic activity against several human tumor cell lines, including gastric adenocarcinoma, lung, bladder carcinoma, and leukemia cells. Notably, 7-Amino-6-bromoisoquinoline-5,8-quinone showed promising activity against these cancer cell lines (Delgado et al., 2012).

  • Estrogen Receptor Affinic Cytostatic Agents : Methoxysubstituted dihydro-indoloisoquinolines demonstrated cytostatic activity in vitro. The tetramethoxy derivative was particularly active against leukemia cells, while compounds with two methoxy groups were more potent against mammary tumor cells (Ambros et al., 1988).

Cytotoxicity and Antitumor Properties

  • Compound from Scolopendra subspinipes mutilans : A new isoquinoline compound derived from this source showed moderate cytotoxicity against esophageal squamous cancer cells but low toxicity against normal cells. It also inhibited cell migration in human umbilical vein endothelial cells (Guo et al., 2017).

  • Benzo[c][1,8]naphthyridinones Synthesis : This research focused on the reaction of 1-methoxyisoquinolin-3-amine for synthesizing specific compounds, demonstrating the chemical versatility of 4-Methoxyisoquinoline (Deady, 1984).

Other Potential Applications

  • N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine : A compound related to 4-Methoxyisoquinoline, showed potent apoptosis-inducing properties and high efficacy in breast and other cancer models, with excellent blood-brain barrier penetration (Sirisoma et al., 2009).

  • Sponge Haliclona Species**: Isoquinoline alkaloids isolated from this marine sponge, including derivatives of 4-methoxyisoquinoline, demonstrated significant cytotoxicity against melanoma and ovarian human tumor cell lines. Mimosamycin, one of the isolated compounds, was identified as the principal cytotoxin (Rashid et al., 2001).
  • Synthesis of 4-(1-Alkenyl)isoquinolines : The study demonstrated the preparation of 4-(1-alkenyl)-3-arylisoquinolines through Pd(II)-catalyzed cyclization. The introduction of an o-methoxy group on the arylaldimine improved the yield of isoquinoline products, indicating the relevance of 4-methoxyisoquinoline in this synthetic process (Huang & Larock, 2003).

  • Antibacterial and Antifungal Properties : Isoquinoline alkaloids from Litsea cubeba, including methoxyisoquinoline derivatives, showed antimicrobial activity against bacteria like S. aureus and fungi. Some compounds exhibited significant cytotoxicity against tumor cell lines (Zhang et al., 2012).

Safety And Hazards

In terms of safety, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 4-Methoxyisoquinoline . Personal protective equipment and chemical impermeable gloves should be worn .

properties

IUPAC Name

4-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-12-10-7-11-6-8-4-2-3-5-9(8)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGFLHYYILUCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396379
Record name 4-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyisoquinoline

CAS RN

36034-54-5
Record name 4-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
YR Guo, PX Wu, HM Xu, WY Qi - Chemistry & Biodiversity, 2017 - Wiley Online Library
A new isoquinoline, 1,5‐dihydroxy‐4‐methoxyisoquinoline (1), was obtained from Scolopendra subspinipes mutilans. Compound 1 showed moderate cytotoxicity on tumour cells with …
Number of citations: 2 onlinelibrary.wiley.com
A Albini, E Fasani, LM Dacrema - Journal of the Chemical Society …, 1980 - pubs.rsc.org
… No solvent effect was observed for the photochemistry of 4-methoxyisoquinoline 2-oxide (1 lc) ; 4-methoxy-l(2H)isoquinolone ( 14c) and 4-methoxyisoquinoline (15c) were obtained …
Number of citations: 25 pubs.rsc.org
KP Constable, F Ivy Carroll - Heterocyclic Communications, 1996 - degruyter.com
… could be introduced by using 4-methoxyisoquinoline § as starting material … 4-Methoxyisoquinoline 6 has been synthesized from … xylene to give 4-methoxyisoquinoline g in 80% yield. …
Number of citations: 3 www.degruyter.com
Y Yuan, SA Zaidi, DL Stevens, KL Scoggins… - Bioorganic & medicinal …, 2015 - Elsevier
A series of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan (NAQ) analogues were synthesized and pharmacologically characterized …
Number of citations: 24 www.sciencedirect.com
JA Zoltewicz, TM Oestreich, AA Sale - Journal of the American …, 1975 - ACS Publications
… in the amount of 4methoxyisoquinoline product while the … of 4-methoxyisoquinoline to 4-hydroxyisoquinoline was confirmed in separate experiments. Authentic 4methoxyisoquinoline …
Number of citations: 40 pubs.acs.org
S KIMOTO, M OKAMOTO, A WATANABE… - Chemical and …, 1972 - jstage.jst.go.jp
In the earlier papers, the authors have reported syntheses of three diastereoineric isomers of 4-hydroxy-2-methyldecahydroisoquinoline, ie two epimeric alcohols of 2-methyl-…
Number of citations: 5 www.jstage.jst.go.jp
JA Zoltewicz, TM Oestreich - Journal of the American Chemical …, 1973 - ACS Publications
… (10) It has long been known that I and NaOCH: give III along with trace amounts of 4-methoxyisoquinoline. 11 We have found the rate of this reductive dehalogenation process to be …
Number of citations: 68 pubs.acs.org
T Kametani, K Fukumoto, T Katagi - Chemical and Pharmaceutical …, 1959 - jstage.jst.go.jp
… were not obtained by the Eschweiler-Clarke reaction as Baltzly"9 had reported, and only N,N-dimethyl-8methoxysafrylamine (II) was obtained and, in addition, 4-methoxyisoquinoline …
Number of citations: 12 www.jstage.jst.go.jp
亀谷哲治, 福本圭一郎, 加多木豊之 - Chemical and Pharmaceutical …, 1959 - jlc.jst.go.jp
… not obtained by the Eschweiler—Clarke reaction as Baltzly” had reported, and only N,N—dimethyl~B— methoxysafrylarnine (II) was obtained and, in addition, 4~methoxyisoquinoline …
Number of citations: 3 jlc.jst.go.jp
SA Harris - Journal of the American Chemical Society, 1940 - ACS Publications
… Methyl - 4methoxyisoquinoline hydrochloride (5 g.) was … hydrochloride was made by the catalytic reduction of l-chloro-3-methyl-4methoxyisoquinoline which has been described by …
Number of citations: 48 pubs.acs.org

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